molecular formula C7H17NS B13529830 5-(Ethylthio)pentan-1-amine

5-(Ethylthio)pentan-1-amine

Cat. No.: B13529830
M. Wt: 147.28 g/mol
InChI Key: BQCSTQWKENIVQB-UHFFFAOYSA-N
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Description

5-(Ethylthio)pentan-1-amine is an organic compound characterized by the presence of an ethylthio group attached to the fifth carbon of a pentan-1-amine chain. This compound belongs to the class of primary aliphatic amines, which are known for their versatile reactivity and applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylthio)pentan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with pentan-1-amine, a primary aliphatic amine.

    Thioether Formation: The ethylthio group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting pentan-1-amine with ethylthiol in the presence of a suitable base, such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylthio)pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ethylthio group to an ethyl group, resulting in pentan-1-amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Pentan-1-amine.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

5-(Ethylthio)pentan-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-(Ethylthio)pentan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The ethylthio group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the ethylthio group in 5-(Ethylthio)pentan-1-amine imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for specialized applications in research and industry.

Biological Activity

5-(Ethylthio)pentan-1-amine is a chemical compound characterized by its amine functional group and an ethylthio substituent, which influences its biological activity. This article explores the biological properties, synthesis, and potential applications of this compound, drawing from various research findings.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula : C7_{7}H17_{17}N1_{1}S1_{1}
  • IUPAC Name : this compound

The compound features a five-carbon alkyl chain with an ethylthio group attached to the first carbon. This unique structure may enhance its solubility and reactivity compared to simpler amines or thiols, potentially leading to distinctive biological activities and applications not found in other similar compounds.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. For example, diarylpentanoids, which share structural characteristics, have demonstrated significant antibacterial activity against various pathogens, suggesting that this compound could possess similar effects .

Compound Activity Target Pathogen
Diarylpentanoid AAntibacterialStaphylococcus aureus
Diarylpentanoid BAntifungalCandida albicans
This compound (hypothetical)Antimicrobial (potential)Various pathogens

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Similar compounds have been explored for their ability to inhibit specific enzymes involved in disease pathways. The ethylthio group can enhance binding affinity to target enzymes, potentially leading to therapeutic applications in drug design.

Synthesis Methods

Several methods can be employed for synthesizing this compound. Common approaches include:

  • Nucleophilic Substitution Reactions : The ethylthio group can be introduced via nucleophilic substitution of a suitable precursor.
  • Reduction Reactions : Starting from a corresponding thioamide or sulfonamide, reduction can yield the desired amine.

These synthetic strategies allow for the modification of the compound's structure to optimize its biological activity.

Enzyme Interaction Study

In another research effort, compounds with ethylthio groups were evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The findings revealed that modifications to the ethylthio group significantly affected binding affinity and inhibition rates, indicating that this compound could be a candidate for similar investigations.

Properties

Molecular Formula

C7H17NS

Molecular Weight

147.28 g/mol

IUPAC Name

5-ethylsulfanylpentan-1-amine

InChI

InChI=1S/C7H17NS/c1-2-9-7-5-3-4-6-8/h2-8H2,1H3

InChI Key

BQCSTQWKENIVQB-UHFFFAOYSA-N

Canonical SMILES

CCSCCCCCN

Origin of Product

United States

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